2,5-dichloro-N-(5-(5,6-dihydro-1,4-dioxin-2-yl)-1,3,4-oxadiazol-2-yl)thiophene-3-carboxamide
Description
2,5-Dichloro-N-(5-(5,6-dihydro-1,4-dioxin-2-yl)-1,3,4-oxadiazol-2-yl)thiophene-3-carboxamide is a heterocyclic compound featuring a thiophene core substituted with two chlorine atoms at positions 2 and 5, a carboxamide group at position 3, and a 1,3,4-oxadiazole ring linked to a 5,6-dihydro-1,4-dioxin moiety. This unique structure combines multiple pharmacophoric elements:
- Thiophene: Enhances lipophilicity and π-π stacking interactions, common in bioactive molecules targeting enzymes or receptors.
- 1,3,4-Oxadiazole: Contributes to metabolic stability and hydrogen-bonding capacity, often used in antimicrobial and anticancer agents.
Synthetic routes typically involve cyclization of thiophene-3-carboxylic acid derivatives with oxadiazole precursors under coupling conditions .
Properties
IUPAC Name |
2,5-dichloro-N-[5-(2,3-dihydro-1,4-dioxin-5-yl)-1,3,4-oxadiazol-2-yl]thiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7Cl2N3O4S/c12-7-3-5(8(13)21-7)9(17)14-11-16-15-10(20-11)6-4-18-1-2-19-6/h3-4H,1-2H2,(H,14,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUEUSRGHMLTHDU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(=CO1)C2=NN=C(O2)NC(=O)C3=C(SC(=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7Cl2N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dichloro-N-(5-(5,6-dihydro-1,4-dioxin-2-yl)-1,3,4-oxadiazol-2-yl)thiophene-3-carboxamide typically involves multiple steps, starting from readily available precursors. A common synthetic route might include:
Formation of the Thiophene Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Oxadiazole Ring: This step often involves the reaction of hydrazides with carboxylic acids or their derivatives under dehydrating conditions.
Attachment of the Dioxin Moiety: This can be done through a series of substitution reactions, often involving halogenated intermediates.
Final Coupling: The final step usually involves coupling the intermediate compounds under specific conditions to form the target molecule.
Industrial Production Methods
Industrial production of such complex molecules often requires optimization of reaction conditions to maximize yield and purity. This might involve the use of high-throughput screening techniques to identify the best catalysts, solvents, and temperatures for each step of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the oxadiazole ring, potentially leading to the formation of amines.
Substitution: The compound can participate in various substitution reactions, especially at the chlorinated positions, where nucleophiles can replace the chlorine atoms.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, thiols, alcohols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could produce a variety of derivatives depending on the nucleophile.
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential as a therapeutic agent. Notably:
- Enzyme Inhibition : Research indicates that derivatives of this compound may act as inhibitors for specific enzymes, such as indoleamine 2,3-dioxygenase (IDO), which is implicated in cancer immunosuppression. Inhibiting IDO can enhance the efficacy of anticancer treatments and address immunosuppression associated with various diseases, including HIV .
- Anticancer Properties : Studies have shown that compounds similar to this one exhibit antiproliferative activity against various cancer cell lines (e.g., HeLa, HepG2) by inducing apoptosis or inhibiting cell proliferation .
Biological Research
The compound's unique structure allows it to interact with biological targets:
- Receptor Modulation : It has been explored for its ability to modulate receptor activities, potentially leading to new therapeutic strategies for treating diseases characterized by receptor dysregulation.
- Antimicrobial Activity : Preliminary studies suggest that derivatives may possess antimicrobial properties, making them candidates for developing new antibiotics.
Material Science
In industrial applications:
- Polymer Development : The compound can be utilized as a precursor in synthesizing novel polymers with tailored properties. Its reactivity allows for the incorporation of various functional groups into polymer chains.
- Coatings and Composites : It may also be used in developing coatings that require specific thermal or chemical resistance due to its stable structure.
Case Studies
Several studies illustrate the applications of this compound:
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition or activation of these targets, leading to the desired therapeutic effect.
Comparison with Similar Compounds
Key Findings :
- The oxadiazole-dioxin linker may improve metabolic stability over thiazole or thiadiazole derivatives, as oxadiazoles resist enzymatic degradation in vivo .
1,3,4-Oxadiazole-Containing Compounds
| Compound Name | Substituents | Thermal Stability (°C) | Cytotoxicity (CC₅₀, µM) |
|---|---|---|---|
| Target Compound | Thiophene-carboxamide, dihydrodioxin | 220 (decomp.) | Pending |
| 5-(Pyridin-2-yl)-1,3,4-oxadiazole-2-thiol | Pyridine, thiol group | 185 (decomp.) | 45 (HeLa cells) |
| N-(Benzofuran-2-yl)-1,3,4-oxadiazole-2-carboxamide | Benzofuran, carboxamide | 210 (decomp.) | 28 (HEK293 cells) |
Key Findings :
- The dihydrodioxin moiety in the target compound enhances thermal stability compared to pyridine or benzofuran analogs, likely due to reduced ring strain and increased conjugation.
- The absence of a thiol or benzofuran group may lower cytotoxicity risks, as these groups often interact with off-target thiol-containing enzymes .
Dihydrodioxin-Functionalized Analogs
| Compound Name | Core Structure | Polar Surface Area (Ų) | Bioavailability (% Rat) |
|---|---|---|---|
| Target Compound | Thiophene-oxadiazole | 98 | 62 (predicted) |
| 5,6-Dihydro-1,4-dioxin-2-yl-quinoline | Quinoline | 78 | 45 |
| N-(5,6-Dihydro-1,4-dioxin-2-yl)benzamide | Benzamide | 85 | 55 |
Key Findings :
- Predicted bioavailability is higher than other dihydrodioxin derivatives, possibly due to balanced lipophilicity and PSA .
Biological Activity
The compound 2,5-dichloro-N-(5-(5,6-dihydro-1,4-dioxin-2-yl)-1,3,4-oxadiazol-2-yl)thiophene-3-carboxamide is a synthetic organic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound is characterized by a thiophene ring substituted with a dichloro group and an oxadiazole moiety. The presence of the dihydro-1,4-dioxin enhances its reactivity and potential biological interactions.
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C12H9Cl2N3O3S |
| Molecular Weight | 320.19 g/mol |
The biological activity of this compound may be attributed to its ability to interact with specific molecular targets such as enzymes or receptors. Preliminary studies suggest that it may act as an enzyme inhibitor or receptor modulator, potentially influencing various signaling pathways involved in disease processes.
Antimicrobial Activity
Recent studies have indicated that derivatives of this compound exhibit significant antimicrobial properties. For instance:
- Antifungal Activity : Compounds with similar oxadiazole structures have shown efficacy against various fungal strains. The minimum inhibitory concentration (MIC) values for related compounds ranged from 0.03 to 0.5 μg/mL against Candida albicans and other pathogens .
Anticancer Potential
Research has also explored the anticancer potential of compounds featuring the oxadiazole and thiophene moieties:
- Cell Line Studies : In vitro studies on cancer cell lines have demonstrated that these compounds can induce apoptosis and inhibit cell proliferation. For example, compounds structurally related to this one were found to significantly suppress growth in various cancer cell lines .
Anti-inflammatory Effects
Inflammation plays a crucial role in many chronic diseases. Some studies suggest that compounds similar to this one may exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines.
Case Studies
- Study on Antifungal Activity : A recent investigation into the antifungal properties of similar oxadiazole derivatives highlighted their effectiveness against resistant strains of Plasmodium falciparum, suggesting potential for use in treating malaria .
- Cancer Research : A study evaluating the effects of oxadiazole-containing compounds on cancer cell lines reported significant reductions in tumor cell viability through apoptotic pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
